![molecular formula C23H20N6O2 B6523792 3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 451469-45-7](/img/structure/B6523792.png)
3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-3,4-dihydro-1,2,3-benzotriazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a benzotriazinone derivative with a piperazine ring attached to it. Piperazine rings are often found in pharmaceutical compounds due to their ability to improve solubility and bioavailability . Benzotriazinones are also interesting due to their potential biological activities .
Molecular Structure Analysis
The compound contains a benzotriazinone core, which is a bicyclic system with two nitrogen atoms in the ring. It also has a piperazine ring, which is a saturated ring containing two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several functional groups present in its structure. The carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .科学的研究の応用
Anticancer Activity
The compound has been used in the synthesis of new heterocyclic derivatives, which were tested for their in-vitro anticancer activity against various cancer cell lines . It has also been used in the discovery of novel CDK2 inhibitors, which have shown significant inhibitory activity against MCF-7 and HCT-116 cancer cell lines .
Diabetes Treatment
The compound has shown efficacy in reducing blood glucose levels, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
EGFR Kinase Inhibition
The compound has been used in the synthesis of a novel series of derivatives that have shown EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .
PARP 1 and 2 Inhibition
The compound has displayed excellent PARP 1 and 2 inhibition, suggesting potential applications in cancer treatment .
Fibronectin Labeling
As “F0916-6927”, the compound has been used in the production of monoclonal antibodies for the specific labeling of fibronectin in cultured cells and in frozen tissue sections .
Operations Research
As “Oprea1_369492”, the compound has been mentioned in the context of operations research, suggesting potential applications in this field .
作用機序
Target of Action
The compound, also known as “Oprea1_369492” or “F0916-6927”, is a derivative of pyridinylpiperazine . Pyridinylpiperazine derivatives are known to act as potent and selective α2-adrenergic receptor antagonists . Therefore, it’s plausible that the primary target of this compound could be the α2-adrenergic receptors.
Mode of Action
Pyridinylpiperazine derivatives are known to interact with α2-adrenergic receptors, blocking their action . This interaction likely results in changes to cellular signaling pathways, potentially altering physiological responses.
将来の方向性
特性
IUPAC Name |
3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2/c30-22(28-15-13-27(14-16-28)21-7-3-4-12-24-21)17-8-10-18(11-9-17)29-23(31)19-5-1-2-6-20(19)25-26-29/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCYVBULLYNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)benzo[d][1,2,3]triazin-4(3H)-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。